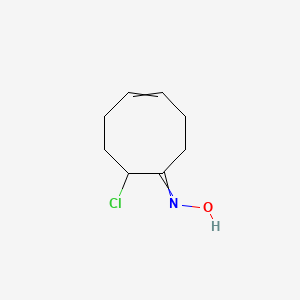
Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate is an organic compound characterized by the presence of both sulfonyl and fluorinated groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate typically involves the reaction of a fluorinated ester with ethanesulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also minimize human error and improve safety.
化学反应分析
Types of Reactions
Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted sulfonyl derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of sulfonic acids or other oxidized products.
科学研究应用
Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate involves its interaction with nucleophilic sites in biological molecules. The sulfonyl group can form covalent bonds with nucleophiles, leading to modifications in the structure and function of target molecules. The fluorinated groups enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
- Methyl 3-(methanesulfonyl)-2,2,3,3-tetrafluoropropanoate
- Ethyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate
- Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluorobutanoate
Uniqueness
Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate is unique due to the combination of its sulfonyl and fluorinated groups, which confer distinct chemical reactivity and stability. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
77705-89-6 |
|---|---|
分子式 |
C6H8F4O4S |
分子量 |
252.19 g/mol |
IUPAC 名称 |
methyl 3-ethylsulfonyl-2,2,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C6H8F4O4S/c1-3-15(12,13)6(9,10)5(7,8)4(11)14-2/h3H2,1-2H3 |
InChI 键 |
AQRYTYBMBVWPAV-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C(C(C(=O)OC)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


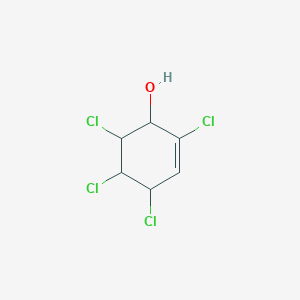
![N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline](/img/structure/B14454768.png)
methanone](/img/structure/B14454769.png)

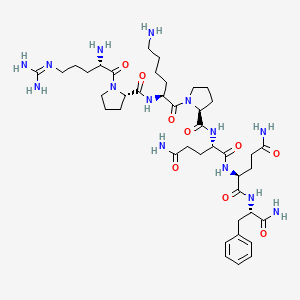
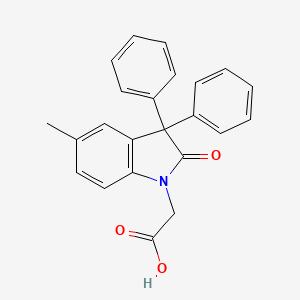

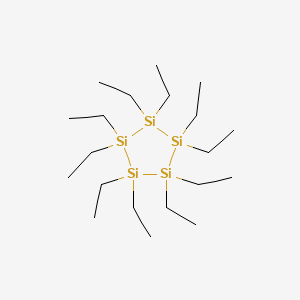
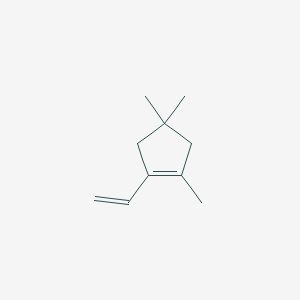

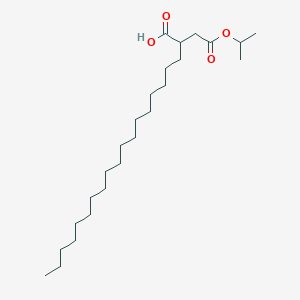
![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)
![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)
